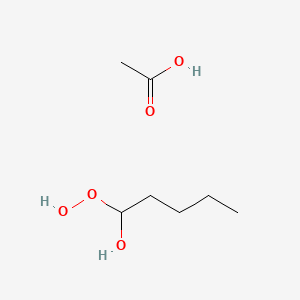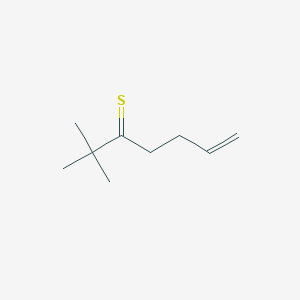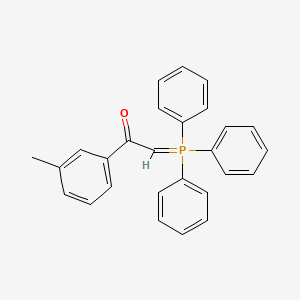
1-(3-Methylphenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylphenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one is a complex organic compound that features a phosphanylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylphenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one typically involves the reaction of a phosphine with a ketone. The reaction conditions often require a catalyst and may be carried out under inert atmosphere to prevent oxidation. Specific details of the synthetic route would depend on the starting materials and desired yield.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylphenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The phosphanylidene group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form different phosphine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, acids, and bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions may introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 1-(3-Methylphenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phosphanylidene group can participate in various chemical reactions, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common phosphine used in organic synthesis.
Phosphine oxides: Oxidized derivatives of phosphines.
Aromatic ketones: Compounds with similar structural features.
Properties
CAS No. |
56893-06-2 |
|---|---|
Molecular Formula |
C27H23OP |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
1-(3-methylphenyl)-2-(triphenyl-λ5-phosphanylidene)ethanone |
InChI |
InChI=1S/C27H23OP/c1-22-12-11-13-23(20-22)27(28)21-29(24-14-5-2-6-15-24,25-16-7-3-8-17-25)26-18-9-4-10-19-26/h2-21H,1H3 |
InChI Key |
YRVIMZRYVGHXGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



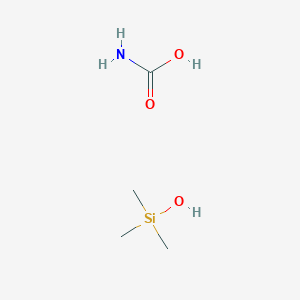
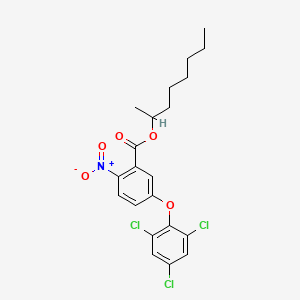


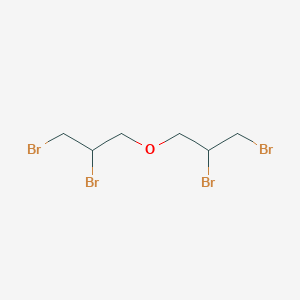
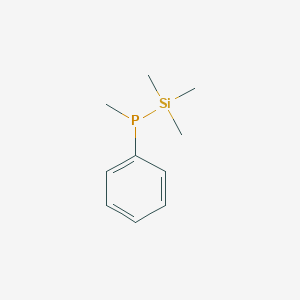
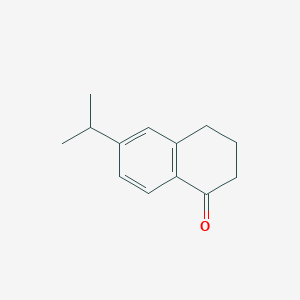
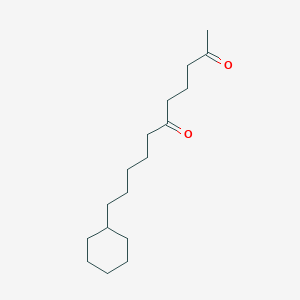
![4-(4-Bromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14611930.png)

